molecular formula C11H12ClN3O3 B273608 2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine

2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine

Cat. No. B273608
M. Wt: 269.68 g/mol
InChI Key: LMRBORCIGFVEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of 2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine is not well understood. However, it has been hypothesized that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been reported to have antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine in lab experiments is its potential applications in medicinal chemistry. It has shown promising results in various biological assays, making it an attractive compound for further research. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine. One area of research could be to further investigate its mechanism of action and identify the specific targets of the compound. Another area of research could be to explore its potential applications in other areas of medicine, such as infectious diseases and inflammation. Additionally, further studies could be conducted to optimize the synthesis method of the compound to make it more accessible to researchers.

Synthesis Methods

The synthesis of 2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chloro-6-carbethoxy-2-methylpyrimidine with 2-amino-4,5-dimethylthiophene-3-carboxylic acid followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 4-chloro-6-carbethoxy-2-methylpyrimidine with 2-amino-4,5-dimethylthiophene-3-carboxylic acid followed by cyclization using phosphorus oxychloride. Both methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine has shown potential applications in medicinal chemistry. Several studies have reported its activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in inhibiting the growth of bacteria and fungi. Furthermore, it has been reported to have anti-inflammatory and antioxidant activities.

properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

ethyl 4-chloro-2,7-dimethyl-8H-pyrimido[5,4-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C11H12ClN3O3/c1-4-17-11(16)7-5(2)13-10-8(18-7)9(12)14-6(3)15-10/h4H2,1-3H3,(H,13,14,15)

InChI Key

LMRBORCIGFVEGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(O1)C(=NC(=N2)C)Cl)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(O1)C(=NC(=N2)C)Cl)C

Origin of Product

United States

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